Cas no 898781-40-3 (3-(4-chloro-3-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one)
3-(4-chloro-3-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 3-(4-chloro-3-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one
- 3-(4-CHLORO-3-FLUOROPHENYL)-2',6'-DICHLOROPROPIOPHENONE
- CTK5G5945
- AG-H-66136
- KB-177991
- DTXSID00644928
- 898781-40-3
- AKOS016022178
- 3-(4-Chloro-3-fluorophenyl)-1-(2,6-dichlorophenyl)-1-propanone
- MFCD08064149
-
- MDL: MFCD08064149
- Inchi: 1S/C15H10Cl3FO/c16-10-6-4-9(8-13(10)19)5-7-14(20)15-11(17)2-1-3-12(15)18/h1-4,6,8H,5,7H2
- InChI Key: OZSBAICUJJCEKX-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1C(CCC1C=CC(=C(C=1)F)Cl)=O)Cl
Computed Properties
- Exact Mass: 329.97800
- Monoisotopic Mass: 329.978126Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 329
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.5
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07000
- LogP: 5.60140
3-(4-chloro-3-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
3-(4-chloro-3-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 206677-1g |
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898781-40-3 | 97% | 1g |
£540.00 | 2022-03-01 | |
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| abcr | AB366701-1 g |
3-(4-Chloro-3-fluorophenyl)-2',6'-dichloropropiophenone; 97% |
898781-40-3 | 1g |
€846.80 | 2022-06-10 | ||
| abcr | AB366701-1g |
3-(4-Chloro-3-fluorophenyl)-2',6'-dichloropropiophenone, 97%; . |
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| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619949-1g |
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¥12548.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619949-5g |
3-(4-Chloro-3-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one |
898781-40-3 | 98% | 5g |
¥28948.00 | 2024-04-26 | |
| A2B Chem LLC | AH92353-1g |
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3-(4-chloro-3-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one Suppliers
3-(4-chloro-3-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Additional information on 3-(4-chloro-3-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one
Introduction to 3-(4-chloro-3-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one (CAS No. 898781-40-3)
3-(4-chloro-3-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the chemical identifier CAS No. 898781-40-3, represents a class of molecules that are being extensively studied for their potential applications in drug discovery and development. The presence of multiple halogen atoms, specifically chlorine and fluorine, in its molecular structure imparts distinct reactivity and selectivity, making it a valuable scaffold for medicinal chemists.
The molecular framework of 3-(4-chloro-3-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one consists of a propanone core substituted with two aryl groups: one derived from 4-chloro-3-fluorophenyl and the other from 2,6-dichlorophenyl. This arrangement creates a molecule with a high degree of electronic complexity, which can be exploited to modulate biological targets effectively. The chloro and fluoro substituents are particularly noteworthy, as they are known to enhance the metabolic stability and binding affinity of drug candidates.
In recent years, there has been a surge in research focused on the development of novel small-molecule inhibitors for various therapeutic areas. 3-(4-chloro-3-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one has emerged as a promising candidate in this context due to its ability to interact with biological receptors in a highly specific manner. Studies have demonstrated its potential as an intermediate in the synthesis of more complex pharmacophores that target enzymes and receptors involved in inflammatory pathways, cancer metabolism, and neurodegenerative diseases.
One of the most compelling aspects of this compound is its versatility in chemical modification. The presence of reactive sites such as the ketone group and aromatic rings allows for further derivatization, enabling the creation of libraries of analogs with tailored biological activities. This flexibility is particularly valuable in high-throughput screening (HTS) campaigns, where rapid identification of lead compounds is essential for accelerating drug development pipelines.
The synthesis of 3-(4-chloro-3-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one involves multi-step organic transformations that require precise control over reaction conditions. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the desired aryl-propanone moieties. Additionally, protecting group strategies are often employed to ensure regioselectivity during the synthetic process. These methodologies highlight the compound's importance not only as a potential therapeutic agent but also as a model system for exploring new synthetic pathways.
Recent advances in computational chemistry have further enhanced the understanding of 3-(4-chloro-3-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one's interactions with biological targets. Molecular docking simulations have revealed that this compound can bind to proteins with high affinity by forming multiple hydrogen bonds and hydrophobic interactions. These insights have guided the optimization of its structure to improve pharmacokinetic properties such as solubility and bioavailability.
The pharmacological profile of 3-(4-chloro-3-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one has been investigated in several preclinical studies. Initial findings suggest that it exhibits inhibitory activity against key enzymes implicated in disease pathways. For instance, studies have shown its potential efficacy against cyclooxygenase (COX) enzymes, which are central to inflammation regulation. Furthermore, preliminary data indicate that it may interact with kinase targets involved in cancer signaling pathways, making it a candidate for further exploration in oncology research.
The impact of halogen substitution on the biological activity of this compound has been a focal point of recent research. The electron-withdrawing nature of chlorine atoms enhances electrophilicity at certain reactive centers, while fluorine's lipophilicity improves membrane permeability. These effects collectively contribute to an optimized pharmacological profile that balances potency with selectivity. Such structural features are increasingly recognized as critical factors in the design of next-generation therapeutics.
In conclusion,3-(4-chloro-3-fluorophenyl)-1-(2,6-dichlorophenyl)propan-1-one (CAS No. 898781-40-3) represents a significant advancement in pharmaceutical chemistry due to its unique structural attributes and promising biological activities. Its synthesis presents challenges that drive innovation in synthetic methodologies, while its pharmacological potential continues to be explored through interdisciplinary approaches combining experimental chemistry with computational modeling. As research progresses,this compound is poised to contribute substantially to the development of novel therapeutic strategies across multiple disease indications.
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